molecular formula C23H26N2O4S B10884739 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10884739
M. Wt: 426.5 g/mol
InChI Key: HQIKFNXTNYAOQI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a naphthalen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation with Naphthalen-2-ylsulfonyl Chloride: The final step is the sulfonylation of the piperazine nitrogen with naphthalen-2-ylsulfonyl chloride, typically carried out in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products include the corresponding sulfide derivative.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    1-(3,4-Dimethoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a naphthalen-2-yl group.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzyl and naphthalen-2-ylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O4S/c1-28-22-10-7-18(15-23(22)29-2)17-24-11-13-25(14-12-24)30(26,27)21-9-8-19-5-3-4-6-20(19)16-21/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

HQIKFNXTNYAOQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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